Home > Products > Screening Compounds P53661 > Mycophenolate mofetil
Mycophenolate mofetil - 140401-05-4

Mycophenolate mofetil

Catalog Number: EVT-7895625
CAS Number: 140401-05-4
Molecular Formula: C23H31NO7
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mycophenolate mofetil (MMF) is a morpholinoethyl ester prodrug of mycophenolic acid (MPA). [] MPA is a potent, selective, uncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). [, ] IMPDH is a key enzyme in the de novo pathway of purine synthesis, specifically involved in the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). [, ] This pathway is crucial for the proliferation of T and B lymphocytes, as they lack the salvage pathway for purine synthesis. [, ] Therefore, MMF exerts its immunosuppressive effects by inhibiting T and B lymphocyte proliferation. [, ]

Overview

Mycophenolate mofetil is an immunosuppressive agent primarily used in organ transplantation and autoimmune diseases. It is a prodrug that is converted in the body to mycophenolic acid, which inhibits lymphocyte proliferation by blocking purine synthesis. This compound is crucial for preventing organ rejection in transplant patients and managing certain autoimmune conditions.

Source

Mycophenolate mofetil was originally derived from mycophenolic acid, which is produced by the fungus Penicillium brevicompactum. The compound was first patented in the 1980s, and it has since become a standard treatment in transplantation medicine.

Classification

Mycophenolate mofetil is classified as an immunosuppressant and falls under the category of selective inhibitors of lymphocyte proliferation. It is often used in combination with other immunosuppressive agents to enhance efficacy and reduce the risk of organ rejection.

Synthesis Analysis

Methods

The synthesis of mycophenolate mofetil can be achieved through various methods, including:

Technical Details

The direct esterification method has been noted for its efficiency, producing mycophenolate mofetil with a purity exceeding 99% within a shorter reaction time compared to traditional methods. The use of basic reaction conditions has been highlighted as a significant improvement over acidic or thermal conditions used previously .

Molecular Structure Analysis

Structure

Mycophenolate mofetil has the following molecular structure:

  • Chemical Formula: C23_{23}H31_{31}N1_{1}O7_{7}
  • Molecular Weight: 433.51 g/mol

The compound consists of a morpholino group attached to the mycophenolic acid moiety, which contributes to its pharmacological activity.

Data

  • Melting Point: Approximately 130-132 °C
  • Solubility: Soluble in organic solvents such as methanol and ethanol; poorly soluble in water.
Chemical Reactions Analysis

Reactions

Mycophenolate mofetil undergoes several chemical reactions during its synthesis and metabolism:

  1. Esterification Reaction:
    Mycophenolic Acid+2 MorpholinoethanolMycophenolate Mofetil+Water\text{Mycophenolic Acid}+\text{2 Morpholinoethanol}\rightarrow \text{Mycophenolate Mofetil}+\text{Water}
  2. Transesterification Reaction:
    Alkyl Mycophenolate+2 MorpholinoethanolCatalystMycophenolate Mofetil\text{Alkyl Mycophenolate}+\text{2 Morpholinoethanol}\xrightarrow{\text{Catalyst}}\text{Mycophenolate Mofetil}

These reactions are critical for converting mycophenolic acid into its active form, which inhibits lymphocyte proliferation.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. For instance, using organic solvents that facilitate water removal during esterification improves yield and purity .

Mechanism of Action

Process

The mechanism by which mycophenolate mofetil exerts its effects involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for de novo purine synthesis. This inhibition selectively affects lymphocytes, which rely heavily on this pathway for proliferation.

Data

  • IC50_{50} (Inhibitory Concentration): The IC50_{50} value for IMPDH inhibition by mycophenolic acid is approximately 0.5 µM.
  • Effects on Lymphocytes: Mycophenolate mofetil reduces lymphocyte counts and suppresses antibody production, thereby preventing graft rejection.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.
  • Density: Approximately 1.3 g/cm³.

Chemical Properties

  • pH Range: The pH of aqueous solutions can vary but generally falls between 4 to 6.
  • Stability: Mycophenolate mofetil is stable under normal storage conditions but should be protected from moisture.

Relevant analyses include high-performance liquid chromatography (HPLC) methods for quantifying purity and detecting impurities during synthesis .

Applications

Scientific Uses

Mycophenolate mofetil is widely used in clinical settings for:

  • Organ Transplantation: To prevent acute rejection in kidney, heart, and liver transplants.
  • Autoimmune Diseases: Such as systemic lupus erythematosus and rheumatoid arthritis.
  • Research Applications: Studying immune response mechanisms due to its selective action on lymphocytes.

Its role as an immunosuppressant has made it a subject of extensive research, focusing on optimizing dosing regimens and minimizing side effects associated with long-term use.

Molecular Mechanisms of Immunosuppressive Action

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) Isoforms

Mycophenolate mofetil (MMF) is a prodrug rapidly hydrolyzed to mycophenolic acid (MPA), its active metabolite. MPA exerts potent immunosuppression through non-competitive, reversible inhibition of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in de novo guanine nucleotide biosynthesis [1] [4] [10].

Selective Targeting of IMPDH-II in Activated Lymphocytes

  • Isoform Specificity: Humans express two IMPDH isoforms. IMPDH-I is constitutively expressed in most cells, while IMPDH-II is upregulated in activated lymphocytes. MPA exhibits 5-fold greater potency against IMPDH-II (IC₅₀ = 7.4 nM) compared to IMPDH-I (IC₅₀ = 37.6 nM) [1] [10].
  • Metabolic Vulnerability: Activated T and B lymphocytes rely almost exclusively on the de novo purine synthesis pathway (over salvage pathways) for proliferation. Non-lymphoid cells utilize salvage pathways, making lymphocytes uniquely sensitive to IMPDH inhibition [4] [7] [10].

Table 1: Selectivity of Mycophenolic Acid (MPA) for IMPDH Isoforms

IMPDH IsoformPrimary ExpressionMPA Inhibition Potency (IC₅₀)Functional Consequence
IMPDH-IUbiquitous (housekeeping)~37.6 nMMinimal cytostatic effect on non-lymphoid cells
IMPDH-IIActivated lymphocytes~7.4 nMProfound inhibition of lymphocyte proliferation

Disruption of Guanine Nucleotide Biosynthesis in T/B Cells

MPA binding to the NAD⁺ site of IMPDH blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), leading to:

  • Depletion of GTP and dGTP pools: Critical for RNA/DNA synthesis, G-protein signaling, and glycosylation [1] [10].
  • Functional Consequences:
  • T Cells: GTP depletion impairs GTPase-dependent signaling cascades triggered by T-cell receptor (TCR) engagement.
  • B Cells: dGTP shortage blocks DNA synthesis during S phase, halting clonal expansion [4] [7].

Downstream Effects on Lymphocyte Proliferation and Maturation

Suppression of Clonal Expansion in CD4+/CD8+ T Cells

MPA induces a cytostatic arrest in the late G₁/S phase of the cell cycle in T lymphocytes:

  • Proliferation Markers: A single 1g MMF dose in humans reduces ex vivo T-cell proliferation (measured by PCNA expression) by 93% within 1 hour, correlating with peak MPA levels and IMPDH inhibition [2] [5].
  • Activation Markers: MPA significantly downregulates expression of the interleukin-2 receptor α-chain (CD25) and transferrin receptor (CD71) on stimulated CD4⁺ and CD8⁺ T cells—key markers for T-cell activation and proliferation [2] [5] [8].
  • Apoptosis Induction: MPA promotes apoptosis in activated T lymphocytes (but not resting cells) by disrupting mitochondrial membrane potential and activating caspases, eliminating antigen-responsive clones [1] [10].

Impairment of B Cell Differentiation and Antibody Production

MPA profoundly affects humoral immunity:

  • Primary Antibody Responses: MPA inhibits de novo antibody formation by >90% in human B-cell cultures stimulated with T-dependent mitogens. This occurs via blockade of B-cell proliferation and plasma cell differentiation [1] [4] [10].
  • Secondary Antibody Responses: Unlike calcineurin inhibitors, MPA has minimal effects on established memory B-cell responses, highlighting its preferential targeting of new immune responses [4] [10].
  • Isotype-Specific Effects: MPA significantly suppresses IgG4 and IgE synthesis—critical isotypes in allergic and autoimmune pathologies [10].

Table 2: Pharmacodynamic Effects of MPA on Key Lymphocyte Markers

Cell TypeMarkerFunctionEffect of MPAMagnitude of Change
CD4⁺/CD8⁺ T CellsCD25 (IL-2Rα)T-cell activation/proliferationDownregulation↓ 46% (vs. baseline) [2] [5]
CD71 (TfR)Iron uptake for proliferationDownregulation↓ 50% (vs. baseline) [2] [5]
PCNADNA synthesis (S phase)Inhibition↓ 93% (vs. baseline) [2]
B CellsIgG4/IgEPathogenic antibody isotypesSuppressed synthesis>90% inhibition [10]

Novel Immunomodulatory Pathways

Induction of Foxp3+ Regulatory T Cell Subsets

Emerging evidence indicates MMF/MPA promotes immune tolerance:

  • Treg Generation: In vivo MMF treatment in mice increases the frequency of Foxp3⁺CD25⁺CD4⁺ regulatory T cells (Tregs) in lymph nodes and spleen. This occurs via induction of Foxp3 expression in naïve CD4⁺ T cells under TGF-β stimulation [3] [6].
  • Treg/Teff Balance: MMF shifts the ratio towards Tregs by selectively depleting activated effector T cells (Teff) via apoptosis while sparing/exacerbating Treg development. This enhances the suppressive microenvironment [3] [6] [8].
  • Functional Impact: Increased Tregs correlate with attenuated graft rejection and autoimmune inflammation. In a kidney ischemia-reperfusion model, MMF reduced infiltrating Foxp3⁺ Tregs (0.82% vs. 1.75% in controls), impairing repair—highlighting Tregs' role in tissue healing [6].

Modulation of CD25 Expression in Activated Effector T Cells

The effect of MPA on CD25 (IL-2Rα) is context-dependent:

  • Inhibition in Effector T Cells: MPA downregulates CD25 expression on activated CD4⁺ and CD8⁺ Teff cells, as confirmed in human whole-blood assays and transplant recipients. This limits IL-2-driven clonal expansion [2] [3] [5].
  • Paradox in Tregs: While suppressing CD25 on Teff, MMF does not inhibit CD25 on Foxp3⁺ Tregs. This preserves IL-2 signaling essential for Treg survival and function [3] [8].
  • Mechanistic Insight: CD25 downregulation likely results from GTP depletion impairing glycosylation and surface expression of glycoproteins, including activation markers [1] [10].

Properties

CAS Number

140401-05-4

Product Name

Mycophenolate mofetil

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

Molecular Formula

C23H31NO7

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+

InChI Key

RTGDFNSFWBGLEC-SYZQJQIISA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O

Solubility

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol
In water, 43 mg/L at pH 7.4, temp not specified
9.50e-02 g/L

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.